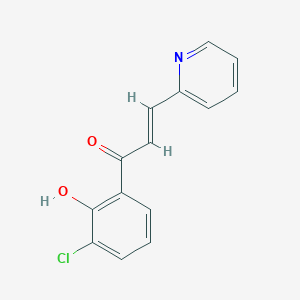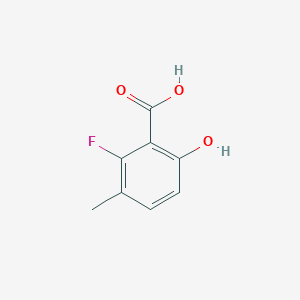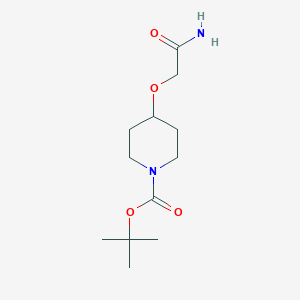
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzodioxine ring substituted with chloro, trifluoro, and trichloromethyl groups, making it a subject of interest in synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxine core, followed by the introduction of chloro, trifluoro, and trichloromethyl substituents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific substituents.
Substitution: The chloro and trifluoro groups can be substituted with other functional groups under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents play a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzodioxine derivatives, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine is unique due to its specific combination of chloro, trifluoro, and trichloromethyl groups. Similar compounds include:
- 2-Chloro-2,3,3-trifluoro-1,4-benzodioxine
- 2,3,3-Trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine
- 2-Chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine
These compounds share structural similarities but differ in their substituent patterns, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl4F3O2/c10-7(11,12)4-1-2-5-6(3-4)18-9(15,16)8(13,14)17-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAHBYFHCLRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)(Cl)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl4F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)








